molecular formula C19H28N2O7 B4041232 3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid

3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4041232
M. Wt: 396.4 g/mol
InChI Key: DQFOTDVDVBEVCV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperidine ring substituted with dimethyl groups and a propyl chain attached to a nitrophenoxy group, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the dimethyl groups at the 3 and 5 positions of the piperidine ring.

    Attachment of the Propyl Chain: This step involves the reaction of the piperidine derivative with a propyl halide.

    Nitrophenoxy Group Introduction: The final step involves the nucleophilic substitution reaction to attach the nitrophenoxy group to the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine ring and the propyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets. The nitrophenoxy group may play a crucial role in binding to target sites, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: Shares the piperidine ring structure but lacks the nitrophenoxy and propyl groups.

    4-Methyl-2-nitrophenol: Contains the nitrophenoxy group but lacks the piperidine ring and propyl chain.

    1-Propylpiperidine: Similar propyl chain and piperidine ring but lacks the nitrophenoxy group.

Uniqueness

3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.C2H2O4/c1-13-5-6-17(16(10-13)19(20)21)22-8-4-7-18-11-14(2)9-15(3)12-18;3-1(4)2(5)6/h5-6,10,14-15H,4,7-9,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFOTDVDVBEVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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